molecular formula C16H20Se B14331168 [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene CAS No. 106288-34-0

[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene

Cat. No.: B14331168
CAS No.: 106288-34-0
M. Wt: 291.3 g/mol
InChI Key: ZOPRESPSVLEWEM-UHFFFAOYSA-N
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Description

[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a pentamethylcyclopentadienyl group attached to a benzene ring through a selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene typically involves the reaction of pentamethylcyclopentadienyl lithium with selenium dichloride, followed by the addition of phenyl lithium. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Reduced selenium-containing compounds.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can act as a ligand, forming complexes with metal ions and affecting their reactivity and stability.

Comparison with Similar Compounds

[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene can be compared with other similar compounds, such as:

    (Pentamethylcyclopentadienyl)trimethylsilane: Similar in structure but contains silicon instead of selenium.

    (Pentamethylcyclopentadienyl)phenylselenium: Contains a phenyl group attached to selenium instead of a benzene ring.

    (Pentamethylcyclopentadienyl)selenium chloride: Contains a chloride group attached to selenium.

These comparisons highlight the unique structural and chemical properties of this compound, particularly its potential for diverse applications in various scientific fields.

Properties

CAS No.

106288-34-0

Molecular Formula

C16H20Se

Molecular Weight

291.3 g/mol

IUPAC Name

(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene

InChI

InChI=1S/C16H20Se/c1-11-12(2)14(4)16(5,13(11)3)17-15-9-7-6-8-10-15/h6-10H,1-5H3

InChI Key

ZOPRESPSVLEWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)[Se]C2=CC=CC=C2)C

Origin of Product

United States

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